

# JNJ-47965567: A New Generation P2X7 Inhibitor with Superior Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-47965567 |           |
| Cat. No.:            | B15586329    | Get Quote |

**JNJ-47965567**, a novel, centrally permeable antagonist of the P2X7 receptor, demonstrates significant advantages over previous inhibitors in terms of potency, species cross-reactivity, and brain penetration. These characteristics position it as a valuable tool for investigating the role of the P2X7 receptor in central nervous system (CNS) disorders and as a promising scaffold for the development of new therapeutics.

The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of neurological and psychiatric conditions.[1][2] Its activation on immune cells, particularly microglia in the CNS, triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1 $\beta$  (IL-1 $\beta$ ).[1] This has made the P2X7 receptor an attractive target for drug development. However, the translation of preclinical findings has been hampered by the poor pharmacokinetic properties and species-specific activity of earlier P2X7 inhibitors.

### **Enhanced Potency and Cross-Species Activity**

A significant hurdle in the development of P2X7-targeting drugs has been the lack of antagonists with comparable high affinity for both human and rodent receptors, which is crucial for the validation of therapeutic hypotheses in animal models.[3] **JNJ-47965567** effectively addresses this limitation. It exhibits high-affinity binding to both human and rat P2X7 receptors, with pKi values of 7.9 and 8.7, respectively.[4] This favorable profile allows for more reliable translation of preclinical data from rat models to human clinical scenarios.



In comparative studies, **JNJ-47965567** has shown a potent inhibitory profile, comparable or superior to earlier compounds. For instance, in a radioligand binding assay, its affinity for the human P2X7 receptor was similar to A-804598 and higher than A-438079.[3]

| Compound     | Human P2X7<br>Affinity (pKi) | Rat P2X7 Affinity<br>(pKi) | Human P2X7<br>Potency (pIC50) |
|--------------|------------------------------|----------------------------|-------------------------------|
| JNJ-47965567 | 7.9 ± 0.07[3][5]             | 8.7 ± 0.07[3][4]           | 8.3[6][7]                     |
| A-804598     | 8.0 ± 0.04[3]                | 8.8 ± 0.06[3]              | -                             |
| AZ-10606120  | 8.5 ± 0.08[3]                | 8.0 ± 0.08[3]              | -                             |
| A-438079     | 7.1 ± 0.08[3]                | 6.7 ± 0.1[3]               | -                             |

Table 1: Comparative Affinity and Potency of P2X7 Receptor Antagonists. Data are presented as mean ± SEM. pKi values were determined by radioligand binding assays, and pIC50 values were determined by functional assays measuring inhibition of agonist-induced responses.[3][5] [6][7]

## Superior Selectivity and Central Nervous System Penetration

**JNJ-47965567** demonstrates high selectivity for the P2X7 receptor. When tested against a panel of other receptors, ion channels, and transporters, no significant off-target activity was observed at a concentration of 1  $\mu$ M.[3] This high degree of selectivity is crucial for minimizing potential side effects and ensuring that the observed pharmacological effects are directly attributable to P2X7 inhibition.

A key advantage of **JNJ-47965567** is its ability to penetrate the blood-brain barrier, a critical feature for targeting CNS disorders.[6][7][8] This allows for the direct investigation of the central roles of the P2X7 receptor in animal models of neuropsychiatric and neurodegenerative diseases.[5] In vivo studies have confirmed target engagement in the rat brain, with a brain EC50 of 78 ± 19 ng·mL-1.[3][5] This central permeability is a significant improvement over many earlier P2X7 inhibitors, which were often limited by poor brain penetration.

## **Functional Efficacy in Preclinical Models**



The functional consequences of **JNJ-47965567**'s potent and selective P2X7 antagonism have been demonstrated in various in vitro and in vivo models. It effectively blocks the release of IL-1β from human whole blood, human monocytes, and rat primary microglia in a concentration-dependent manner.[3][4][5]

| System                            | JNJ-47965567 Potency (pIC50) |
|-----------------------------------|------------------------------|
| Human Whole Blood (IL-1β release) | 6.7 ± 0.07[3][4][5]          |
| Human Monocytes (IL-1β release)   | 7.5 ± 0.07[3][4][5]          |
| Rat Microglia (IL-1β release)     | 7.1 ± 0.1[3][4][5]           |
| Rat Astrocytes (Calcium flux)     | $7.5 \pm 0.4[3]$             |

Table 2: Functional Potency of **JNJ-47965567** in Native Systems. Data are presented as mean  $\pm$  SEM. Potency was determined by measuring the inhibition of agonist-induced IL-1 $\beta$  release or calcium flux.[3][4][5]

Furthermore, in rodent models, **JNJ-47965567** has shown efficacy in attenuating amphetamine-induced hyperactivity and has demonstrated modest but significant effects in a model of neuropathic pain.[3][5] More recent studies have also explored its potential in models of amyotrophic lateral sclerosis (ALS), where chronic administration delayed disease onset and improved motor performance in female mice.[1][9]

# Experimental Protocols Radioligand Binding Assay for P2X7 Receptor Affinity

This assay is used to determine the binding affinity of a compound for the P2X7 receptor. Membranes from cells expressing the recombinant human or rat P2X7 receptor are incubated with a radiolabeled P2X7 antagonist (e.g., [3H]-A-804598) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) is calculated.





Click to download full resolution via product page

Workflow for Radioligand Binding Assay.



#### **IL-1β** Release Assay

This functional assay measures the ability of a compound to inhibit P2X7 receptor-mediated IL- $1\beta$  release from immune cells. Cells such as human peripheral blood mononuclear cells (PBMCs) or rat primary microglia are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL- $1\beta$ . The cells are then pre-incubated with the test compound before being stimulated with a P2X7 receptor agonist, such as ATP or BzATP. The concentration of mature IL- $1\beta$  released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

## **P2X7 Receptor Signaling Pathway**

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, leads to the opening of a non-selective cation channel.[1] This results in an influx of Ca2+ and Na+ and an efflux of K+. The sustained activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which allows the passage of larger molecules. A key downstream consequence of P2X7 activation in immune cells is the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell, propagating the inflammatory response.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.biologists.com [journals.biologists.com]
- 2. Frontiers | P2X7 Receptor Antagonism as a Potential Therapy in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-47965567: A New Generation P2X7 Inhibitor with Superior Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586329#jnj-47965567-and-its-advantages-over-previous-p2x7-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com